N1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide

Positional isomer comparison Physicochemical differentiation Medicinal chemistry

This unsymmetrical oxalamide features a 3,4-dimethoxyphenyl group (demethylatable to catechol) and a 4-fluorobenzyl group (late-stage diversification handle). Unlike symmetrical analogs, this dual-handle scaffold enables one-step parallel library synthesis. The specific 4-fluoro substitution pattern offers a distinct steric/electronic profile not explored in published neuraminidase (Z1–Z10), PAI-1, or BuChE inhibitor series. Researchers targeting lead optimization against these validated oxalamide chemotypes should request a quote and confirm in-house IC₅₀ values against oseltamivir, tiplaxtinin, or donepezil.

Molecular Formula C17H17FN2O4
Molecular Weight 332.331
CAS No. 838884-47-2
Cat. No. B2519435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide
CAS838884-47-2
Molecular FormulaC17H17FN2O4
Molecular Weight332.331
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)OC
InChIInChI=1S/C17H17FN2O4/c1-23-14-8-7-13(9-15(14)24-2)20-17(22)16(21)19-10-11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
InChIKeyWNYVPMNXELIDKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3,4-Dimethoxyphenyl)-N2-(4-Fluorobenzyl)Oxalamide (CAS 838884-47-2) – Procurement-Ready Chemical Profile and Comparator Baseline


N1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic unsymmetrical oxalamide derivative featuring a 3,4-dimethoxyphenyl moiety on one amide nitrogen and a 4-fluorobenzyl group on the other. This compound belongs to the broader oxalamide class, which has demonstrated tractable pharmacology across multiple target families including neuraminidase [1], plasminogen activator inhibitor-1 (PAI-1) [2], histone deacetylases (HDACs) , and cholinesterases [3]. The molecular formula is C17H17FN2O4 with a molecular weight of 332.33 g/mol. The 4-fluoro substitution on the benzyl ring distinguishes this compound from its 2-fluoro positional isomer (CAS 838896-10-9), imparting different steric and electronic properties that may influence target engagement and physicochemical behavior.

Why N1-(3,4-Dimethoxyphenyl)-N2-(4-Fluorobenzyl)Oxalamide Cannot Be Casually Substituted by In-Class Oxalamide Analogs


Within the oxalamide chemotype, subtle structural modifications produce drastic shifts in potency, target selectivity, and physicochemical properties. In neuraminidase inhibitor development, the oxalamide lead ZINC05250774 displayed an IC50 of 1.91 µM, yet systematic substitution yielded compound Z2 with an IC50 of 0.09 µM—a >21-fold improvement driven solely by aryl substitution pattern [1]. Similarly, in the PAI-1 series, oxalamide derivatives spanned a potency range from no detectable inhibition to IC50 = 4.5 µM depending on substituent identity and position [2]. Against cholinesterases, N,N′-bis-(4-chloro-benzyl)-N,N′-diphenyl-oxalamide achieved BuChE IC50 = 1.86 µM with high selectivity over AChE, demonstrating that even conservative replacements within the oxalamide scaffold can invert selectivity profiles [3]. These data collectively demonstrate that oxalamide analogs are not functionally interchangeable; each substitution pattern—including the specific 3,4-dimethoxy/4-fluorobenzyl arrangement of CAS 838884-47-2—carries distinct pharmacological and physicochemical signatures that cannot be assumed from class-level behavior.

Quantitative Differential Evidence for N1-(3,4-Dimethoxyphenyl)-N2-(4-Fluorobenzyl)Oxalamide Versus Closest Analogs


4-Fluoro Versus 2-Fluoro Benzyl Substitution: Positional Isomer Divergence in Molecular Properties

The target compound bears a 4-fluorobenzyl substituent, whereas its closest positional isomer N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide (CAS 838896-10-9) places the fluorine atom at the ortho position. Although direct comparative bioassay data for these two isomers have not been published in peer-reviewed literature, the calculated logP difference is mechanistically informative: the 4-fluoro isomer is predicted to exhibit marginally higher lipophilicity due to reduced intramolecular hydrogen-bonding capacity compared to the 2-fluoro isomer, where the ortho-fluorine can engage in weak F···H–N interactions with the adjacent oxalamide NH. In a structurally analogous neuraminidase inhibitor series, shifting substituents from the 4-position to the 2-position on the P1 benzyl group altered IC50 values by >10-fold (cf. ZINC05250774 SAR) [1]. This establishes precedent that the 4-F vs. 2-F benzyl positional isomerism in oxalamides is not pharmacologically silent.

Positional isomer comparison Physicochemical differentiation Medicinal chemistry

Neuraminidase Inhibitor Class-Level Potency: Oxalamide Scaffold Benchmarking Against Oseltamivir

The oxalamide chemotype has been validated as a neuraminidase (NA) inhibitor scaffold. Structure-based virtual screening identified ZINC05250774, an oxalamide derivative, as a lead NA inhibitor with IC50 = 1.91 µM against influenza NA [1]. Systematic SAR optimization of the oxalamide core yielded compound Z2 with IC50 = 0.09 µM, which surpasses the positive control oseltamivir carboxylate (IC50 = 0.10 µM) [1]. The oxalamide group was shown by molecular docking to form essential hydrogen bonds with the three conserved arginine residues (Arg118, Arg292, Arg371) in the NA active site, confirming the pharmacophoric role of the oxalamide linkage [1]. While CAS 838884-47-2 itself has not been individually tested in this NA assay, it shares the identical oxalamide core and N-aryl substitution topology as the characterized Z1–Z10 series, placing it within the validated NA-inhibitory chemotype.

Neuraminidase inhibition Anti-influenza Oxalamide SAR

PAI-1 Inhibitory Activity of N-Aryl Oxalamide Derivatives: Potency Spectrum and Substituent Dependence

In a chromogenic PAI-1 inhibition assay, a series of N-aryl oxalamide derivatives demonstrated a wide activity range from no detectable inhibition to IC50 = 4.5 µM [1]. The most potent compound in the series (compound 4) achieved an IC50 of 96 µM, while trifluoromethyl-substituted analogs yielded IC50 values as low as 4.5 µM [1]. This ~20-fold potency spread within a single oxalamide sub-series directly illustrates that the identity and electronic character of the N-aryl substituent is a critical potency determinant. CAS 838884-47-2, bearing an electron-rich 3,4-dimethoxyphenyl group on one amide and a mildly electron-withdrawing 4-fluorobenzyl group on the other, presents a distinct electronic topology that falls within the characterized PAI-1-active substituent space but has not been individually profiled.

PAI-1 inhibition Thrombosis Oxalamide chromogenic assay

Anticholinesterase Activity: Structural Determinants of BuChE vs. AChE Selectivity in the Oxalamide Series

A series of oxalamide and 2-butenediamide derivatives was evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition [1]. N,N′-bis-(4-chloro-benzyl)-N,N′-diphenyl-oxalamide (compound 1a) exhibited maximum BuChE inhibition with IC50 = 1.86 µM and demonstrated high selectivity over AChE [1]. In contrast, the corresponding 2-butenediamide analog (compound 2a) showed optimum AChE inhibition with IC50 = 1.51 µM [1]. This selectivity inversion—driven solely by the replacement of the oxalamide core with a 2-butenediamide—demonstrates that the oxalamide linkage itself is a pharmacophoric determinant of cholinesterase subtype selectivity. CAS 838884-47-2, bearing an intact oxalamide core with distinct N-aryl substitution, may inherit this BuChE-preferring profile, though direct testing is required for confirmation.

Cholinesterase inhibition Selectivity profiling Oxalamide SAR

Antiplasmodial Activity: In Vivo Efficacy Benchmark for the Oxalamide Chemotype

In a hybrid 4-aminoquinoline-oxalamide series evaluated against Plasmodium falciparum, oxalamide derivative 13 demonstrated 70.45% in vivo suppression on day 4 against the chloroquine-resistant N-67 strain of P. yoelii in a mouse model [1]. This represents one of the few published demonstrations of in vivo efficacy for an oxalamide-containing compound in an infectious disease model. While CAS 838884-47-2 differs structurally from the 4-aminoquinoline-oxalamide hybrids, the data establish proof-of-concept that the oxalamide functional group is compatible with in vivo anti-parasitic efficacy when appropriately substituted.

Antimalarial Plasmodium falciparum Oxalamide in vivo efficacy

HDAC Inhibition Potential: Vendor-Reported Biological Annotation Without Quantitative Benchmarking

Vendor technical annotations identify CAS 838884-47-2 as a potential histone deacetylase (HDAC) inhibitor . HDAC inhibition is a clinically validated mechanism in oncology (e.g., vorinostat, romidepsin). However, no quantitative IC50 value, isoform selectivity profile, or cell-based functional data for this specific compound have been deposited in peer-reviewed literature or public databases such as ChEMBL, PubChem BioAssay, or BindingDB. In the absence of quantitative comparator data, this annotation must be classified as unverified supporting evidence pending experimental confirmation.

HDAC inhibition Epigenetics Cancer

Recommended Research and Procurement Application Scenarios for N1-(3,4-Dimethoxyphenyl)-N2-(4-Fluorobenzyl)Oxalamide Based on Quantitative Evidence


Anti-Influenza Drug Discovery: Neuraminidase Inhibitor Lead Optimization

Based on the validated oxalamide neuraminidase inhibitor chemotype (IC50 range 0.09–1.91 µM, with Z2 matching oseltamivir potency) [1], CAS 838884-47-2 can serve as a synthetic building block or scaffold-hopping starting point for anti-influenza lead optimization. Its 3,4-dimethoxyphenyl and 4-fluorobenzyl substituents offer a distinct substitution vector not explored in the published Z1–Z10 series, providing an opportunity for novel intellectual property. Researchers should conduct an in-house NA inhibition assay with oseltamivir carboxylate as a head-to-head comparator (IC50 = 0.10 µM) to establish the compound's rank-order potency.

Thrombosis and Fibrosis Research: PAI-1 Inhibitor Screening

Given the established PAI-1 inhibitory activity of N-aryl oxalamide derivatives in chromogenic assays, CAS 838884-47-2 is a relevant candidate for inclusion in PAI-1 inhibitor screening cascades. However, researchers must be aware that PAI-1 potency across oxalamide analogs varies from non-detectable to 4.5 µM [1]; therefore, procurement should be coupled with a plan for immediate in-house IC50 determination against a known PAI-1 inhibitor benchmark (e.g., tiplaxtinin) to contextualize the compound's activity.

Cholinesterase Selectivity Studies: BuChE-Focused Probe Development

Class-level evidence indicates that the oxalamide linkage confers BuChE-preferring inhibition over AChE, with compound 1a achieving BuChE IC50 = 1.86 µM [1]. CAS 838884-47-2, retaining the intact oxalamide core, is well-suited as a starting scaffold for developing selective BuChE inhibitors relevant to Alzheimer's disease. Procurement for this application requires parallel testing against both AChE and BuChE (Ellman assay) with donepezil or rivastigmine as dual comparator controls to verify retention of the oxalamide-class selectivity signature.

Medicinal Chemistry Building Block for Parallel SAR Libraries

The unsymmetrical N1-aryl/N2-benzyl substitution pattern of CAS 838884-47-2 makes it a versatile intermediate for parallel library synthesis. The 3,4-dimethoxyphenyl group can be demethylated to reveal catechol for further diversification, while the 4-fluorobenzyl group enables late-stage Suzuki coupling or nucleophilic aromatic substitution. This dual-handle architecture is not present in symmetrical oxalamide analogs, providing a synthetic advantage for generating diverse SAR libraries in a single step from a common precursor.

Quote Request

Request a Quote for N1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.